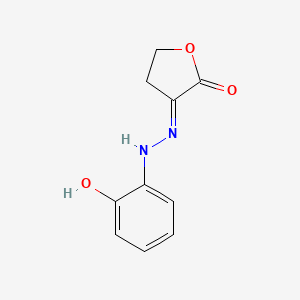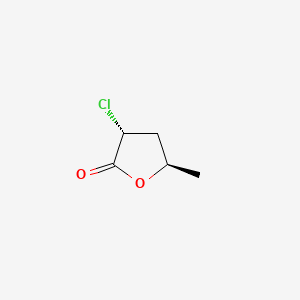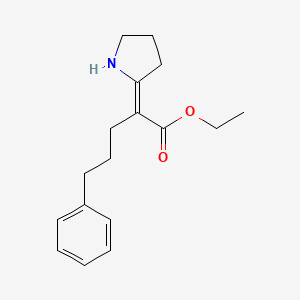![molecular formula C33H44O2 B12662219 2,2'-Methylenebis[4,6-dicyclopentylphenol] CAS No. 93803-62-4](/img/structure/B12662219.png)
2,2'-Methylenebis[4,6-dicyclopentylphenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis[4,6-dicyclopentylphenol] is a chemical compound with the molecular formula C33H44O2 and a molecular weight of 472.7 g/mol . It is known for its unique structure, which includes two phenolic groups connected by a methylene bridge, each substituted with cyclopentyl groups at the 4 and 6 positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4,6-dicyclopentylphenol] typically involves the reaction of 4,6-dicyclopentylphenol with formaldehyde under acidic or basic conditions . The reaction proceeds through the formation of a methylene bridge, linking the two phenolic units. The reaction conditions often include:
Temperature: 130-160°C
Catalysts: Acidic or basic catalysts
Solvents: Aromatic hydrocarbons
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. The process involves:
Reactants: 4,6-dicyclopentylphenol and formaldehyde
Reaction Conditions: Heating to 130-160°C, followed by dehydration and further heating to 160-190°C
Purification: Neutralization, alcohol precipitation, filtration, and drying
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis[4,6-dicyclopentylphenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Applications De Recherche Scientifique
2,2’-Methylenebis[4,6-dicyclopentylphenol] has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis[4,6-dicyclopentylphenol] involves its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and preventing oxidative damage . The compound interacts with molecular targets such as reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4,6-di-tert-butylphenol)
- 2,2’-Methylenebis(4-ethyl-6-methylphenol)
Uniqueness
2,2’-Methylenebis[4,6-dicyclopentylphenol] is unique due to its specific substitution pattern with cyclopentyl groups, which imparts distinct steric and electronic properties. This uniqueness enhances its stability and effectiveness as an antioxidant compared to other similar compounds .
Propriétés
Numéro CAS |
93803-62-4 |
|---|---|
Formule moléculaire |
C33H44O2 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
2,4-dicyclopentyl-6-[(3,5-dicyclopentyl-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C33H44O2/c34-32-28(17-26(22-9-1-2-10-22)20-30(32)24-13-5-6-14-24)19-29-18-27(23-11-3-4-12-23)21-31(33(29)35)25-15-7-8-16-25/h17-18,20-25,34-35H,1-16,19H2 |
Clé InChI |
NINOVOIDPXKQRK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC(=C(C(=C2)C3CCCC3)O)CC4=C(C(=CC(=C4)C5CCCC5)C6CCCC6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



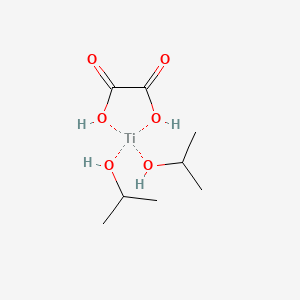
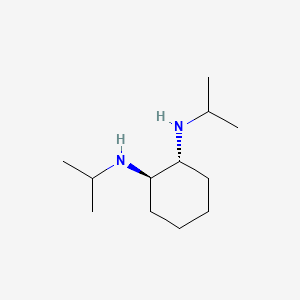

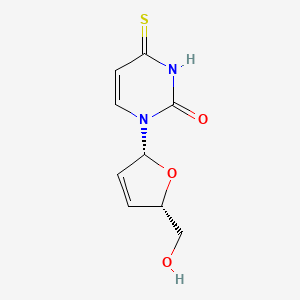
![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
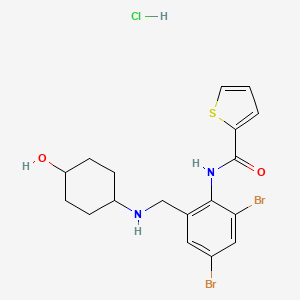
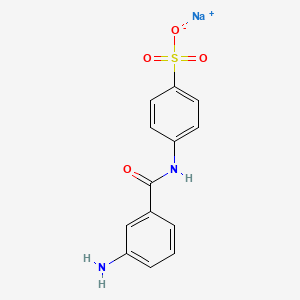

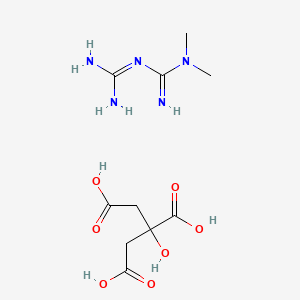
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
